![molecular formula C9H17NO B1489095 1-Cyclobutylpiperidin-3-ol CAS No. 1866060-15-2](/img/structure/B1489095.png)
1-Cyclobutylpiperidin-3-ol
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “1-Cyclobutylpiperidin-3-ol” can be represented by the InChI code: 1S/C9H17NO/c11-9-4-6-10(7-5-9)8-2-1-3-8/h8-9,11H,1-7H2 . This indicates that the compound consists of a piperidine ring attached to a cyclobutyl group, with a hydroxyl group attached to the third carbon of the piperidine ring.
Applications De Recherche Scientifique
Matrix Metalloprotease-1 Inhibition
1-Cyclobutylpiperidin-3-ol derivatives have been explored for their potential to inhibit matrix metalloprotease-1 (MMP-1), an enzyme implicated in various pathological processes including tissue remodeling, inflammation, and tumor metastasis. A study by Onaran et al. (2005) synthesized squaric acid-peptide conjugates with the cyclobut-3-enedione core substituted at the 3-position with various functional groups, including -N(alkyl)OH, designed to bind to the zinc atom in the MMP-1 active site. Among these, -N(Me)OH provided the highest level of MMP-1 inhibition, indicating the potential of 1-cyclobutylpiperidin-3-ol derivatives in the development of MMP-1 inhibitors (Onaran, Comeau, & Seto, 2005).
Antiviral Activity
Another significant area of research involving 1-cyclobutylpiperidin-3-ol derivatives is their antiviral properties. Bisacchi et al. (1991) synthesized enantiomeric cyclobutyl nucleoside analogues, which showed high activity against a range of herpesviruses in vitro. The study highlights the enantiomeric cyclobutyl adenine and guanine analogues, with specific attention to their potent antiherpes activity, showcasing the potential of 1-cyclobutylpiperidin-3-ol derivatives in antiviral drug development (Bisacchi et al., 1991).
Histamine H3 Receptor Inverse Agonists
1-Cyclobutylpiperidin-3-ol derivatives have also been explored for their potential as histamine H3 receptor inverse agonists, which could have implications for the treatment of various central nervous system disorders. Nagase et al. (2008) identified the N-cyclobutylpiperidin-4-yloxy group as an optimal structure for potent H3 inverse agonism, leading to compounds that showed improved potency in both histamine release and receptor occupancy assays in animal models (Nagase et al., 2008).
Imaging of Histamine H3 Receptors
In the context of diagnostic imaging, 1-cyclobutylpiperidin-3-ol derivatives have been utilized in the development of PET ligands for imaging histamine H3 receptors in the human brain. Hanyu et al. (2016) reported on the radiosynthesis and quality control of [11C]TASP457, a novel PET ligand derived from 1-cyclobutylpiperidin-3-ol, demonstrating its suitability for clinical application in imaging H3 receptors, which could aid in the understanding of various neurological conditions (Hanyu et al., 2016).
Propriétés
IUPAC Name |
1-cyclobutylpiperidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-5-2-6-10(7-9)8-3-1-4-8/h8-9,11H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUYHWXBHCYJSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutylpiperidin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.